molecular formula C14H8ClF3N2O3 B11683616 4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 330215-48-0

4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11683616
CAS No.: 330215-48-0
M. Wt: 344.67 g/mol
InChI Key: GVKSGQBPOAZRMH-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H8ClF3N2O3 It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The chloro group is introduced via chlorination, often using chlorine gas or a chlorinating agent like thionyl chloride.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Amines: Reduction of the nitro group yields amines.

    Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the nitro and chloro groups.

    2-Fluoro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide: Contains a fluoro group instead of a chloro group.

Uniqueness

4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

330215-48-0

Molecular Formula

C14H8ClF3N2O3

Molecular Weight

344.67 g/mol

IUPAC Name

4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8ClF3N2O3/c15-8-5-6-9(12(7-8)20(22)23)13(21)19-11-4-2-1-3-10(11)14(16,17)18/h1-7H,(H,19,21)

InChI Key

GVKSGQBPOAZRMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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